heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
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Overview
Description
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is notable for its role in enhancing the stability and delivery efficiency of mRNA vaccines, making it a crucial component in modern vaccine technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with 6-oxohexanoic acid to form the ester linkage. The final step involves the amidation of the ester with 3-hydroxypropylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Plays a role in the development of lipid-based delivery systems for genetic material.
Medicine: Integral in the formulation of mRNA vaccines, enhancing their stability and delivery efficiency.
Industry: Used in the production of specialized lipids and surfactants for various industrial applications.
Mechanism of Action
The mechanism of action of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of mRNA into cells. The compound interacts with cellular membranes, promoting the fusion and release of mRNA into the cytoplasm. This process is mediated by the hydrophobic and hydrophilic interactions between the compound and the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, which enhance its ability to form stable lipid nanoparticles. This stability is crucial for the efficient delivery of mRNA, making it superior to other similar compounds in terms of delivery efficiency and stability .
Properties
Molecular Formula |
C41H81NO5 |
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Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
IJVIQUYFNXHUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
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